molecular formula C7H13NOS B2511441 N-(thiolan-3-ylmethyl)acetamide CAS No. 1698678-43-1

N-(thiolan-3-ylmethyl)acetamide

Cat. No.: B2511441
CAS No.: 1698678-43-1
M. Wt: 159.25
InChI Key: JDFNRZVSMJZZIY-UHFFFAOYSA-N
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Description

N-(thiolan-3-ylmethyl)acetamide: is an organic compound with the molecular formula C7H13NOS It is a derivative of acetamide, where the acetamide group is bonded to a thiolan-3-ylmethyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(thiolan-3-ylmethyl)acetamide typically involves the reaction of thiolan-3-ylmethanol with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then converted to the desired acetamide by the action of ammonia or an amine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-(thiolan-3-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiolan ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetamide can be reduced to form the corresponding amine.

    Substitution: The hydrogen atoms on the thiolan ring can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents or organometallic reagents can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiolan derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.

    Medicine: It may serve as a precursor for the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • N-(thiolan-2-ylmethyl)acetamide
  • N-(tetrahydrothiophen-3-ylmethyl)acetamide
  • N-(thiophen-3-ylmethyl)acetamide

Comparison: N-(thiolan-3-ylmethyl)acetamide is unique due to the position of the thiolan ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities, making it a valuable compound for specific applications.

Properties

IUPAC Name

N-(thiolan-3-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NOS/c1-6(9)8-4-7-2-3-10-5-7/h7H,2-5H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFNRZVSMJZZIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CCSC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1698678-43-1
Record name N-[(thiolan-3-yl)methyl]acetamide
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